

The Physiological Relevance of N-Oleoyl Sphinganine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

N-Oleoyl sphinganine, a species of dihydroceramide, is a crucial bioactive sphingolipid involved in a myriad of cellular processes. As an intermediate in the de novo sphingolipid synthesis pathway, it is formed through the N-acylation of sphinganine with oleic acid, a reaction catalyzed by ceramide synthases. While often considered within the broader class of ceramides, the specific acyl chain length and saturation of **N-Oleoyl sphinganine** confer unique biophysical properties that influence its physiological roles. This technical guide provides a comprehensive overview of the core physiological relevance of **N-Oleoyl sphinganine**, with a focus on its synthesis, involvement in cellular signaling, and its implications in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific sphingolipid.

Biosynthesis and Metabolism of N-Oleoyl Sphinganine

N-Oleoyl sphinganine is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The final step in its formation is the acylation of the sphingoid base sphinganine (dihydrosphingosine) with oleoyl-CoA. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).[1] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2]







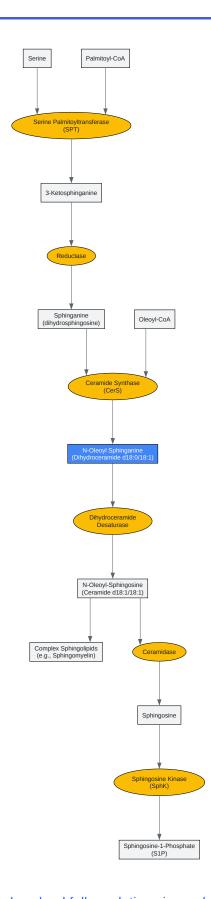
While specificities can overlap, certain CerS isoforms are more prominently involved in the synthesis of ceramides with C18 acyl chains like oleic acid.

The general pathway for the de novo synthesis of **N-Oleoyl sphinganine** is as follows:

- Condensation: Serine and palmitoyl-CoA are condensed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, to form 3-ketosphinganine.[3]
- Reduction: 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine).[4]
- N-acylation: Sphinganine is acylated with oleoyl-CoA by a ceramide synthase to form N-Oleoyl sphinganine (dihydroceramide d18:0/18:1).[1]

Following its synthesis, **N-Oleoyl sphinganine** can be further metabolized. A key conversion is its desaturation by dihydroceramide desaturase to form N-oleoyl-sphingosine (ceramide d18:1/18:1).[5] This ceramide can then be a substrate for the synthesis of more complex sphingolipids like sphingomyelin and glucosylceramide, or it can be catabolized to sphingosine and subsequently sphingosine-1-phosphate, another critical signaling molecule.





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De Novo Synthesis and Metabolism of N-Oleoyl Sphinganine.



Physiological Roles and Signaling Pathways

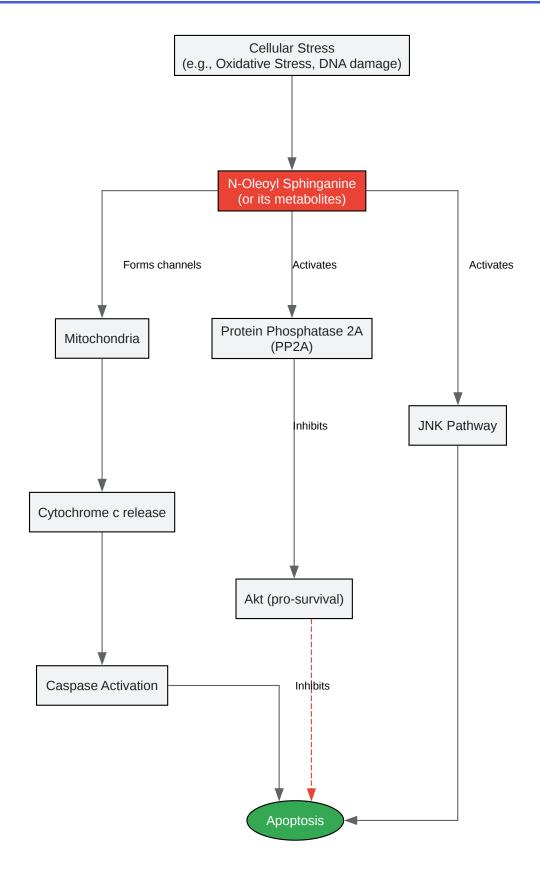
While much of the research has focused on ceramides as a general class of molecules, the specific acyl chain composition is now understood to be a critical determinant of their biological function. **N-Oleoyl sphinganine** and its desaturated counterpart, N-oleoyl-sphingosine, are integral components of cellular membranes and are involved in the formation of lipid rafts—specialized membrane microdomains that serve as platforms for signal transduction.[2][6]

Regulation of Apoptosis

Ceramides are well-established as pro-apoptotic molecules.[7][8] They can be generated in response to various cellular stresses and can induce apoptosis through multiple pathways. While specific signaling cascades for **N-Oleoyl sphinganine** are not fully elucidated, it is expected to participate in the general mechanisms of ceramide-induced apoptosis. These mechanisms include:

- Mitochondrial Pathway: Ceramides can form channels in the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[5]
- Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt, and activate pro-apoptotic proteins.
- Regulation of Kinase Cascades: Ceramides can influence various kinase signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis.





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General Ceramide-Mediated Apoptosis Pathways.



Regulation of Cell Proliferation and the Cell Cycle

In contrast to their pro-apoptotic roles, sphingolipids are also involved in regulating cell proliferation. The balance between pro-apoptotic ceramides and pro-proliferative sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat".[9] **N-Oleoyl sphinganine**, as a precursor to other sphingolipids, plays a role in maintaining this balance. Dysregulation of its metabolism can shift the balance towards either cell cycle arrest or uncontrolled proliferation. Ceramides have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, through mechanisms that can involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors.[9]

Quantitative Data

The concentration of **N-Oleoyl sphinganine** can vary significantly between different tissues and under various physiological and pathological conditions. While comprehensive data specifically for **N-Oleoyl sphinganine** is still emerging, studies analyzing the broader sphingolipidome provide valuable insights.



Biological Matrix	Condition	N-Oleoyl Sphinganine (Cer d18:0/18:1) Concentration	Reference
Human Plasma	Healthy	Levels are generally low compared to other ceramide species.	[10]
Human Plasma	Overweight/Insulin- Resistant	Elevated levels of C18:1 ceramides have been reported.	[11]
Ovarian Cancer Tissue	Advanced Stage	Increased levels of C18:1 ceramides have been observed.	[11]
Colorectal Cancer Tissue	Tumor	Altered levels of various ceramide species, including C18:1, have been noted compared to healthy tissue.	[12]
Lung Cancer Tissue	Tumor	Decreased levels of total ceramides have been observed in some lung cancer types.	[13]
Adipose Tissue	Obese Humans	Elevated levels of C18:1 ceramides have been correlated with insulin resistance.	[14]

Note: The concentrations are often reported as part of a larger lipidomics profile and may be presented in various units (e.g., pmol/mg tissue, μ M). Direct comparisons between studies should be made with caution due to differences in methodologies.



Experimental Protocols Chemical Synthesis of N-Oleoyl Sphinganine

This protocol is adapted from general methods for ceramide synthesis.[6][15][16]

Materials:

- Sphinganine (dihydrosphingosine)
- Oleic acid or Oleoyl chloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) (if using oleic acid)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/methanol or hexane/ethyl acetate gradients)

Procedure (using Oleic Acid and EDC/NHS):

- Activation of Oleic Acid: Dissolve oleic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM.
 Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 4-6 hours until the formation of the NHS-ester is complete (can be monitored by TLC).
- N-acylation: In a separate flask, dissolve sphinganine (1.0 eq) in a mixture of DCM and a small amount of a polar co-solvent like DMF if needed to aid solubility. Add a base such as TEA or DIPEA (2.0 eq).
- Slowly add the solution of the activated oleic acid (NHS-ester) to the sphinganine solution at room temperature.



- Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC until the sphinganine is consumed.
- Work-up: Quench the reaction with water and extract the product with DCM. Wash the
 organic layer sequentially with dilute HCI, saturated NaHCO₃ solution, and brine. Dry the
 organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to obtain pure N-Oleoyl sphinganine.
- Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of N-Oleoyl Sphinganine by LC-MS/MS

This protocol provides a general workflow for the quantification of **N-Oleoyl sphinganine** in biological samples.[17][18][19][20][21]

Materials and Reagents:

- Internal Standard (IS): A stable isotope-labeled ceramide, such as Ceramide (d18:0/17:1) or a deuterated analog.
- Solvents: Methanol, chloroform, isopropanol, acetonitrile, formic acid, ammonium formate (all LC-MS grade).
- Liquid Chromatography System coupled to a Tandem Mass Spectrometer (LC-MS/MS).
- C18 reversed-phase analytical column.

Sample Preparation (Lipid Extraction):

- Homogenize tissue samples or use biofluid (e.g., plasma) directly.
- To a known amount of sample (e.g., 50 μL of plasma or 10 mg of homogenized tissue), add the internal standard solution at a known concentration.



- Perform a liquid-liquid extraction. A common method is a modified Bligh-Dyer extraction:
 - Add a mixture of chloroform:methanol (e.g., 2:1 v/v).
 - Vortex thoroughly and incubate.
 - Induce phase separation by adding chloroform and water.
 - Centrifuge to separate the layers.
- Carefully collect the lower organic phase containing the lipids.
- · Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or the initial mobile phase composition).

LC-MS/MS Analysis:

- Chromatographic Separation:
 - Inject the reconstituted sample onto a C18 reversed-phase column.
 - Use a binary solvent system (e.g., Mobile Phase A: water with 0.1% formic acid and 2 mM ammonium formate; Mobile Phase B: acetonitrile/isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 2 mM ammonium formate).
 - Apply a gradient elution to separate the different lipid species. A typical gradient will start
 with a higher proportion of mobile phase A and ramp up to a high percentage of mobile
 phase B.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative ion mode for dihydroceramides.
 - Use Multiple Reaction Monitoring (MRM) for quantification.

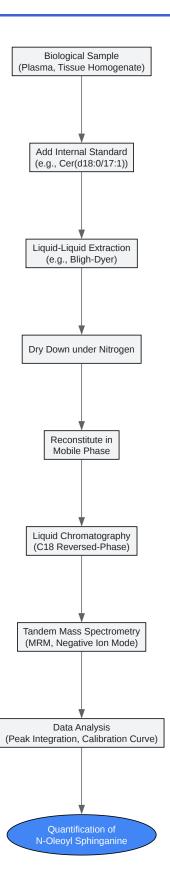


- Define the precursor ion (deprotonated molecule [M-H]⁻ for N-Oleoyl sphinganine) and a specific product ion for both the analyte and the internal standard.
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Data Analysis:

- Integrate the peak areas for both the analyte (N-Oleoyl sphinganine) and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of N-Oleoyl sphinganine standard solutions with a fixed amount of internal standard.
- Determine the concentration of **N-Oleoyl sphinganine** in the samples by interpolating the peak area ratios onto the calibration curve.





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LC-MS/MS Workflow for N-Oleoyl Sphinganine Quantification.



Conclusion and Future Directions

N-Oleoyl sphinganine is a physiologically relevant sphingolipid that plays a role in fundamental cellular processes, including membrane structure, apoptosis, and cell cycle regulation. While its specific functions are still being unraveled, it is clear that the acyl chain composition of dihydroceramides is a critical determinant of their biological activity. The methodologies outlined in this guide provide a framework for the synthesis and quantification of **N-Oleoyl sphinganine**, enabling further investigation into its precise roles in health and disease.

Future research should focus on identifying the specific protein targets and signaling pathways that are directly modulated by **N-Oleoyl sphinganine** to differentiate its functions from those of other ceramide species. Comparative studies using a range of dihydroceramides with different acyl chains will be crucial in this endeavor. Furthermore, more extensive quantitative lipidomics studies are needed to establish a comprehensive understanding of the tissue-specific and disease-associated levels of **N-Oleoyl sphinganine**, which may lead to its development as a biomarker or a therapeutic target. The continued development of advanced analytical techniques will undoubtedly facilitate these future discoveries.

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- To cite this document: BenchChem. [The Physiological Relevance of N-Oleoyl Sphinganine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242672#physiological-relevance-of-n-oleoyl-sphinganine]

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